molecular formula C13H14O5 B600267 Citrinin CAS No. 518-75-2

Citrinin

カタログ番号 B600267
CAS番号: 518-75-2
分子量: 250.25
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Citrinin (CIT) is a mycotoxin produced by several species of the genera Aspergillus, Penicillium, and Monascus . It is a secondary metabolite produced by fungi that contaminates long-stored food and causes different toxic effects, like nephrotoxic, hepatotoxic, and cytotoxic effects .


Synthesis Analysis

Citrinin is synthesized by several fungal strains, including Monascus purpureus . The essential gene for citrinin synthesis, pksCT, showed a low expression level in M. purpureus YY-1 and winter, suggesting there might be isoenzymes in M. purpureus YY-1 that were responsible for the citrinin synthesis during evolution .


Molecular Structure Analysis

The molecular structure of Citrinin has been studied using various techniques such as homologous modeling and molecular docking . The crystal structure of the S-adenosyl-homocysteine (SAH) coproduct-bound PksCT CMeT domain reveals a two-subdomain organization with a novel N-terminal subdomain characteristic of PKS CMeT domains .


Chemical Reactions Analysis

Citrinin’s stability in cheese is influenced neither by the temperature of storage nor by prior sterilization of the cheese. Its loss is a consequence of a chemical reaction with the cheese components, more than of a microbial action .


Physical And Chemical Properties Analysis

Citrinin is an acidic lemon-yellow crystalline substance with maximal UV absorption at 250 nm and 333 nm in methanol solution .

Safety and Hazards

Citrinin has been linked to human genotoxic, embryotoxic, teratogenic, carcinogenic, and mycotoxin nephropathy consequences . It is regarded as an inevitable pollutant in foods and feed since fungi are widely present in the environment .

将来の方向性

The impact of uncertainties on the risk assessment is large, and more data regarding the toxicity and the occurrence of citrinin in food and feed in Europe are needed to enable refinement of the risk assessment . Investigations into the biosynthesis and regulation of citrinin and pigment production in M. purpureus will enhance our knowledge of the mechanisms behind the biosynthesis of fungal secondary metabolites .

特性

IUPAC Name

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
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InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1
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InChI Key

CBGDIJWINPWWJW-IYSWYEEDSA-N
Source PubChem
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Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
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Isomeric SMILES

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
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Molecular Formula

C13H14O5
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DSSTOX Substance ID

DTXSID8020333
Record name Citrinin
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Molecular Weight

250.25 g/mol
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Physical Description

Lemon-yellow solid; [Merck Index]
Record name Citrinin
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Boiling Point

178-179 °C (decomposes)
Record name CITRININ
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Solubility

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone
Record name CITRININ
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Vapor Pressure

5.6X10-10 mm Hg at 25 °C /Estimated/
Record name CITRININ
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Mechanism of Action

The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage., Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells., Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis.
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Product Name

Citrinin

Color/Form

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9

CAS RN

518-75-2, 11118-72-2
Record name Citrinin
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Q & A

Q1: What is the molecular formula and weight of citrinin?

A: Citrinin has the molecular formula C13H14O5 and a molecular weight of 250.24 g/mol. []

Q2: Are there any spectroscopic data available for citrinin?

A: Yes, citrinin can be detected using various spectroscopic techniques. For instance, in high-performance liquid chromatography (HPLC) with fluorescence detection, the excitation and emission maxima of citrinin are 331 nm and 500 nm, respectively. []

Q3: Which food products are commonly contaminated with citrinin?

A: Citrinin primarily contaminates stored grains such as wheat, oats, maize, rice, rye, and barley. [] It is also found in red yeast rice, a dietary supplement and traditional medicine. [] Other contaminated products include beans, fruits, fruit juices, herbs, spices, and dairy products. []

Q4: How does citrinin form in these products?

A: Citrinin is mainly formed by Penicillium and Aspergillus fungal species post-harvest during storage. [] Factors such as moisture, temperature, and incubation time significantly influence citrinin production by these fungi. []

Q5: What are the known toxic effects of citrinin?

A: Citrinin exhibits nephrotoxicity (toxicity to the kidneys) in mammals. [, ] It is also cytotoxic, meaning it can damage cells, and has been shown to be genotoxic, potentially causing DNA damage. []

Q6: How does citrinin interact with biological systems to exert its toxic effects?

A6: Research suggests that citrinin might exert its toxic effects through several mechanisms:

  • Iron Chelation and Redox Cycling: Citrinin can chelate iron, forming a redox-inactive complex and interfering with iron-induced lipid peroxidation. [] It also inhibits the oxidation of Fe2+ to Fe3+ by hydrogen peroxide. []
  • Direct Dendritic Cell Activation: Studies indicate that citrinin can directly activate dendritic cells, leading to increased production of inflammatory cytokines such as IL-6 and TNF-α, potentially contributing to the exacerbation of psoriasis. []
  • Inhibition of RNA Synthesis: Citrinin can inhibit the synthesis of ribosomal RNA (rRNA) and viral RNA, impacting protein synthesis and viral replication. [, ]
  • Induction of Apoptosis: High doses of citrinin can induce apoptosis (programmed cell death) in various cell types. []

Q7: Are there specific cell types or organs that are more susceptible to citrinin toxicity?

A: The kidneys appear to be particularly sensitive to citrinin's toxic effects. Studies in rats have shown that chronic exposure to citrinin leads to renal damage, characterized by changes in urine output, electrolyte imbalance, and histological alterations in the kidneys. []

Q8: What methods are available for detecting and quantifying citrinin in food and biological samples?

A8: Several analytical methods are available for citrinin detection and quantification, including:

  • Thin-layer chromatography (TLC): A rapid and cost-effective screening method for citrinin. [, , ]
  • High-performance liquid chromatography (HPLC): A versatile method often coupled with fluorescence or mass spectrometry (MS) detection for sensitive and specific quantification of citrinin. [, , , , , , , ]
  • Enzyme-linked immunosorbent assay (ELISA): An antibody-based method for detecting citrinin in various matrices. [, ]

Q9: Are there any challenges associated with the detection and analysis of citrinin?

A: Citrinin's instability under certain conditions, such as high temperatures and aqueous environments, can pose challenges for its accurate analysis. [, ] The complexity of food and biological matrices may require efficient extraction and cleanup procedures to remove interfering compounds before analysis. []

Q10: What strategies can be employed to prevent or reduce citrinin contamination in food and feed?

A10: Several strategies can help mitigate citrinin contamination:

  • Proper Storage: Storing grains and other susceptible products in dry, well-ventilated conditions to prevent fungal growth. []
  • Heat Treatment: Drying corn at elevated temperatures can reduce citrinin contamination, although complete detoxification might require higher temperatures. []
  • Biological Detoxification: Using microorganisms like heat-treated Saccharomyces cerevisiae can help reduce citrinin levels in fermented products. []
  • Strain Selection: Employing Monascus strains that produce lower levels of citrinin during fermentation can help minimize contamination in red yeast rice products. [, , ]

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